2-methyl-1H-benzo[d]imidazole-5-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3H-benzimidazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-10-8-3-2-7(5-12)4-9(8)11-6/h2-5H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTJNSJLEPIXOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201268782 | |
| Record name | 2-Methyl-1H-benzimidazole-6-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201268782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61587-91-5 | |
| Record name | 2-Methyl-1H-benzimidazole-6-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61587-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1H-benzimidazole-6-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201268782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1H-1,3-benzodiazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Derivatization Chemistry and Reactivity Profile of 2 Methyl 1h Benzo D Imidazole 5 Carbaldehyde
Reactivity of the Aldehyde Moiety
The aldehyde functional group at the C5-position of the benzimidazole (B57391) ring is the primary site for a variety of nucleophilic addition and subsequent reactions. These transformations are fundamental to extending the molecular framework and introducing new functionalities.
Formation of Schiff Bases and Imines
The condensation of 2-methyl-1H-benzo[d]imidazole-5-carbaldehyde with primary amines is a straightforward and efficient method for the synthesis of Schiff bases, also known as imines. This reaction typically proceeds by the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. The reaction is often catalyzed by acid.
These reactions are highly versatile, allowing for the introduction of a wide array of substituents depending on the choice of the primary amine. The resulting imine bond (-N=CH-) is a key structural motif in many biologically active compounds. For instance, condensation with various substituted anilines or aliphatic amines can yield a library of Schiff base derivatives. The general reaction involves refluxing the aldehyde with the respective amine in a suitable solvent like ethanol. derpharmachemica.comnih.gov
| Reactant (Amine) | Product (Schiff Base) | Reaction Conditions |
| Primary Aromatic Amine (e.g., Aniline) | N-((2-methyl-1H-benzo[d]imidazol-5-yl)methylene)aniline | Ethanol, Reflux |
| Primary Aliphatic Amine (e.g., Ethylamine) | N-((2-methyl-1H-benzo[d]imidazol-5-yl)methylene)ethanamine | Ethanol, Reflux |
| Hydrazine Derivative (e.g., Thiosemicarbazide) | 2-((2-methyl-1H-benzo[d]imidazol-5-yl)methylene)hydrazine-1-carbothioamide | Ethanol, Acetic Acid (catalyst), Reflux |
Wittig Olefination and Related Carbon-Carbon Bond Formations
The Wittig reaction provides a powerful method for converting the aldehyde group of this compound into an alkene. masterorganicchemistry.com This reaction involves a phosphonium (B103445) ylide, which acts as a nucleophile and attacks the aldehyde's carbonyl carbon. The reaction proceeds through a four-membered ring intermediate, an oxaphosphetane, which then collapses to form the alkene and a stable triphenylphosphine (B44618) oxide byproduct. organic-chemistry.org
This transformation is highly valuable for carbon-carbon bond formation, enabling the synthesis of vinyl-substituted benzimidazoles. The stereochemistry of the resulting alkene (E or Z isomer) is influenced by the nature of the substituents on the ylide. Stabilized ylides typically yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org
| Reagent (Phosphonium Ylide) | Product (Alkene) | Ylide Type | Expected Major Isomer |
| (Triphenylphosphoranylidene)methane | 5-Vinyl-2-methyl-1H-benzo[d]imidazole | Non-stabilized | Z |
| Ethyl (triphenylphosphoranylidene)acetate | Ethyl 3-(2-methyl-1H-benzo[d]imidazol-5-yl)acrylate | Stabilized | E |
Oxidation to Carboxylic Acids
The aldehyde group can be readily oxidized to the corresponding carboxylic acid, yielding 2-methyl-1H-benzo[d]imidazole-5-carboxylic acid. This transformation is a key step in the synthesis of various pharmaceutical agents and functional materials. A variety of oxidizing agents can be employed for this purpose.
Common laboratory reagents for this oxidation include potassium permanganate (B83412) (KMnO₄) in an acidic or alkaline medium, or chromium-based reagents. vulcanchem.com Greener alternatives, such as hydrogen peroxide catalyzed by selenium compounds, have also been shown to be effective for the oxidation of aldehydes to carboxylic acids. mdpi.com The resulting carboxylic acid is a versatile intermediate that can undergo further derivatization, such as esterification or amidation.
| Oxidizing Agent | Product | Typical Conditions |
| Potassium Permanganate (KMnO₄) | 2-Methyl-1H-benzo[d]imidazole-5-carboxylic acid | Acidic or alkaline aqueous solution |
| Hydrogen Peroxide (H₂O₂) | 2-Methyl-1H-benzo[d]imidazole-5-carboxylic acid | Often requires a catalyst (e.g., selenium) |
Reduction to Alcohols
The aldehyde functionality of this compound can be reduced to a primary alcohol, forming (2-methyl-1H-benzo[d]imidazol-5-yl)methanol. This reaction is typically achieved using metal hydride reducing agents.
Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used for this purpose, often in an alcoholic solvent like methanol (B129727) or ethanol. vulcanchem.com For less reactive carbonyls, the more powerful reducing agent, lithium aluminum hydride (LiAlH₄), can be used, typically in an aprotic solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup. libretexts.orgkhanacademy.org The resulting alcohol provides another handle for further synthetic modifications, such as etherification or esterification.
| Reducing Agent | Product | Solvent |
| Sodium Borohydride (NaBH₄) | (2-Methyl-1H-benzo[d]imidazol-5-yl)methanol | Methanol or Ethanol |
| Lithium Aluminum Hydride (LiAlH₄) | (2-Methyl-1H-benzo[d]imidazol-5-yl)methanol | Diethyl ether or THF, followed by H₂O workup |
Reactions Involving the Benzimidazole Nucleus
While the aldehyde group is highly reactive, the benzimidazole ring system itself can also participate in chemical reactions, most notably electrophilic aromatic substitution.
Electrophilic Aromatic Substitution (EAS) Patterns
The benzimidazole ring is an aromatic system, and the benzene (B151609) portion of the nucleus is susceptible to electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and sulfonation. chemicalbook.com The position of substitution on the benzene ring is directed by the existing substituents: the fused imidazole (B134444) ring, the methyl group at C2, and the carbaldehyde group at C5.
The imidazole ring is generally considered an activating system that directs electrophiles to the 4- and 7-positions. The methyl group at C2 is a weak activating group and an ortho-, para-director. The aldehyde group at C5 is a deactivating group and a meta-director. The interplay of these electronic effects determines the regioselectivity of the substitution.
Considering the structure of this compound, the directing effects can be summarized as follows:
Fused Imidazole Ring: Activates and directs towards C4 and C7.
C5-Aldehyde Group (meta-director): Directs incoming electrophiles to C4 and C6.
| Reaction | Reagents | Potential Product(s) |
| Nitration | HNO₃, H₂SO₄ | 4/6/7-Nitro-2-methyl-1H-benzo[d]imidazole-5-carbaldehyde |
| Bromination | Br₂, FeBr₃ | 4/6/7-Bromo-2-methyl-1H-benzo[d]imidazole-5-carbaldehyde |
| Sulfonation | SO₃, H₂SO₄ | 2-Methyl-5-formyl-1H-benzo[d]imidazole-4/6/7-sulfonic acid |
Nucleophilic Attack and Ring Transformations
The carbaldehyde group at the 5-position of the benzimidazole ring is a key site for nucleophilic attack. This electrophilic center readily reacts with various nucleophiles, leading to a range of addition products and functional group interconversions.
A primary example of this reactivity is the condensation with primary amines to form Schiff bases or imines. This reaction typically proceeds by the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. For instance, the reaction of benzimidazole aldehydes with o-phenylenediamines is a foundational step in the synthesis of more complex heterocyclic structures. This initial imine formation is often followed by an intramolecular cyclization and oxidation sequence. beilstein-journals.orgnih.govsemanticscholar.org
The aldehyde can also be reduced to a primary alcohol. The reduction of a similar compound, 2-aryl-5-formyl-1H-benzimidazole, has been accomplished using a Nickel-Aluminum alloy in aqueous formic acid, converting the cyano group precursor to the carbaldehyde. nih.gov This transformation highlights the aldehyde's susceptibility to hydride reagents, converting the C=O double bond into a C-O single bond and forming a hydroxymethyl group.
While direct ring transformations initiated by nucleophilic attack on the aldehyde of this specific compound are not extensively documented, the general reactivity of the benzimidazole core is well-known. Nucleophilic substitution reactions can occur on the benzene portion of the scaffold, particularly if activating or leaving groups are present, though this is less common than reactions involving the imidazole ring or its substituents. nih.gov
Table 1: Examples of Nucleophilic Attack on Benzimidazole Aldehyde Derivatives
| Reactant | Nucleophile | Product Type | Reagents/Conditions | Reference |
| o-Phenylenediamine | Aldehyde | Benzimidazole | Various catalysts (e.g., ZnO-NP, MgCl₂·6H₂O) | nih.gov |
| 2-Aryl-5-cyano-1H-benzimidazole | Ni-Al alloy / HCOOH | 2-Aryl-5-formyl-1H-benzimidazole | 95°C, inert atmosphere | nih.gov |
This table presents reactions on analogous benzimidazole structures to illustrate the reactivity of the aldehyde group.
Cycloaddition Reactions
Cycloaddition reactions involving this compound are not a prominent feature of its documented reactivity profile. The aromatic and electron-rich nature of the benzimidazole ring system makes it generally unreactive as a diene or dienophile in typical Diels-Alder reactions. The aldehyde group itself is not a conventional participant in cycloadditions, although it can be involved in certain hetero-Diels-Alder reactions.
However, multicomponent reactions that include a cycloaddition step, such as the Povarov reaction, represent a potential pathway for this compound to participate in such transformations. The Povarov reaction is a diastereoselective three-component reaction between an aldehyde, an amine, and an alkene to form a tetrahydroquinoline. nih.gov In this context, this compound could serve as the aldehyde component, reacting with an aniline (B41778) and a suitable dienophile. nih.gov
Formation of Fused Heterocyclic Systems
The structure of this compound is an ideal precursor for the synthesis of more complex, fused heterocyclic systems. These reactions leverage both the aldehyde functionality and the reactive N-H groups of the imidazole core to build new rings onto the existing scaffold.
Conversion to Benzoxazole (B165842) and Benzothiazole (B30560) Derivatives
A significant synthetic application of this compound is its conversion into derivatives containing benzoxazole or benzothiazole moieties. This transformation is typically achieved through condensation of the aldehyde group with 2-aminophenol (B121084) or 2-aminothiophenol (B119425), respectively. acs.orgmdpi.com
The general mechanism involves two key steps:
Schiff Base Formation: The amino group of the 2-aminophenol or 2-aminothiophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzimidazole aldehyde. This is followed by dehydration to yield an intermediate Schiff base (imine). mdpi.com
Oxidative Cyclization: The intermediate then undergoes an intramolecular cyclization. The hydroxyl or thiol group attacks the imine carbon, and subsequent oxidation/aromatization leads to the formation of the stable, fused benzoxazole or benzothiazole ring.
Various catalysts and oxidizing agents can be employed to facilitate this reaction, including Brønsted or Lewis acids, and oxidants like hydrogen peroxide or air. acs.orgnih.gov A study on the related 4-methyl-5-imidazole carbaldehyde demonstrated its conversion to benzoxazole and benzothiazole derivatives via a two-step reaction involving these principles. researchgate.net
Generation of Imidazolium (B1220033) Salts
The benzimidazole ring contains two nitrogen atoms, one of which (N-1) is a secondary amine in the neutral form. This nitrogen is nucleophilic and can be readily alkylated by reacting with alkyl halides. This reaction, known as quaternization, converts the neutral benzimidazole into a positively charged benzimidazolium salt. researchgate.netresearchgate.net
The synthesis typically involves treating this compound with an alkylating agent, such as an alkyl bromide or iodide, often in a polar solvent like acetonitrile (B52724) or DMF. orientjchem.org The presence of a base may be used to deprotonate the N-H group, increasing its nucleophilicity, although the reaction can also proceed without it. The resulting imidazolium salts are precursors for N-heterocyclic carbenes (NHCs), which are important ligands in organometallic chemistry and catalysis. orientjchem.org
Table 2: Representative Reactions for Fused System and Salt Formation
| Starting Material | Reagent(s) | Product Type | General Conditions | Reference |
| Aldehyde | 2-Aminophenol | Benzoxazole | Acid/Oxidant, Heat | acs.org |
| Aldehyde | 2-Aminothiophenol | Benzothiazole | Acid/Oxidant, Heat | mdpi.com |
| Benzimidazole | Alkyl Halide (e.g., Benzyl Bromide) | Benzimidazolium Salt | Solvent (e.g., CH₃CN), Heat | researchgate.netorientjchem.org |
This table outlines general synthetic pathways analogous to those applicable to this compound.
Multicomponent Reactions (MCRs) Incorporating the Compound
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a single product, are highly valued for their efficiency and atom economy. nih.govresearchgate.net Aldehydes are common components in many named MCRs, and this compound is a suitable candidate for such transformations.
While specific MCRs documented with this exact compound are limited, its aldehyde functionality allows it to participate in several well-known MCRs by analogy:
Gewald Reaction: This reaction typically involves a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur to produce a 2-aminothiophene. A modified Gewald reaction has been used to synthesize 2-aminothiophene linked benzimidazoles, demonstrating the compatibility of the benzimidazole core with these reaction conditions. researchgate.net
Strecker Reaction: As the first described MCR, the Strecker synthesis combines an aldehyde, an amine, and a cyanide source to produce α-aminonitriles, which are precursors to amino acids. nih.gov
Ugi and Passerini Reactions: These are isocyanide-based MCRs. The Passerini reaction (aldehyde, carboxylic acid, isocyanide) and the Ugi reaction (aldehyde, amine, carboxylic acid, isocyanide) create α-acyloxyamides and α-acetamidoamides, respectively. The aldehyde group of the title compound can serve as the carbonyl component in these syntheses. nih.gov
The participation of this compound in MCRs provides a powerful strategy for rapidly generating molecular diversity and building complex molecules with potential biological activity from a simple, functionalized benzimidazole starting material.
Advanced Spectroscopic and Structural Elucidation of 2 Methyl 1h Benzo D Imidazole 5 Carbaldehyde Analogues
Solid-State Structural Analysis
Solid-state analysis is crucial for determining the three-dimensional arrangement of molecules within a crystal lattice, which governs the material's macroscopic properties.
In the crystal lattice, these molecules often arrange in specific packing motifs, stabilized by various intermolecular forces. mdpi.com The analysis of these crystal structures provides a foundational understanding of the molecule's solid-state architecture. nih.govresearchgate.net
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govmdpi.com By mapping properties like d_norm (normalized contact distance) onto the molecular surface, regions of close intermolecular contact are highlighted. nih.govresearchgate.net For benzimidazole (B57391) analogues, this analysis reveals the nature and prevalence of various non-covalent interactions that stabilize the crystal packing.
The primary interactions typically observed include hydrogen bonding (such as N-H···N or N-H···O) and a variety of weaker contacts. nih.goviucr.org Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. nih.gov Studies on analogous compounds show that H···H contacts often make the most significant contribution to the total surface area, followed by C···H/H···C and N···H/H···N interactions. nih.govresearchgate.net Weaker C-H···π and π-π stacking interactions are also frequently identified, playing a crucial role in the formation of the three-dimensional supramolecular architecture. researchgate.netnih.govnih.gov
Table 1: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of Benzimidazole Analogues
| Interaction Type | Percentage Contribution (%) | Reference |
|---|---|---|
| H···H | 28.7 - 42.4 | nih.govresearchgate.net |
| C···H/H···C | 27.1 - 27.4 | nih.govresearchgate.net |
| N···H/H···N | 9.0 - 26.4 | nih.govresearchgate.net |
| O—H···N | 9.0 | nih.gov |
| C—H···O | 11.8 | nih.gov |
Powder X-ray diffraction (PXRD) is a fundamental technique used to analyze polycrystalline materials. It is primarily employed to confirm the phase purity of a synthesized compound by comparing its experimental diffraction pattern to a calculated pattern from SC-XRD data or a reference standard. The presence of unexpected peaks can indicate impurities or the existence of a different crystalline phase. researchgate.net
Furthermore, PXRD is instrumental in the study of polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. Each polymorph will produce a unique diffraction pattern, allowing for their identification and characterization. This is particularly important in materials science and pharmaceuticals, where the crystalline form can significantly impact a compound's behavior.
Solution-State Spectroscopic Characterization
Spectroscopic methods are essential for confirming the chemical structure and purity of molecules in solution.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 2-methyl-1H-benzo[d]imidazole-5-carbaldehyde analogues, ¹H and ¹³C NMR provide definitive information about the chemical environment of each proton and carbon atom.
In the ¹H NMR spectrum of the parent 2-methyl-1H-benzo[d]imidazole, the methyl protons typically appear as a singlet around δ 2.46-2.64 ppm. rsc.orgrsc.org The aromatic protons on the benzimidazole ring produce signals in the δ 7.06-7.55 ppm range. rsc.orgrsc.org For the title compound, the aldehyde proton (CHO) would be expected to resonate at a significantly downfield chemical shift, typically above δ 9.80 ppm, as seen in related structures. nih.govvulcanchem.com
The ¹³C NMR spectrum provides complementary information. The methyl carbon of 2-methyl-1H-benzo[d]imidazole appears around δ 14.54 ppm. rsc.org The aromatic carbons resonate between δ 114 and 151 ppm. rsc.org The aldehyde carbonyl carbon is highly deshielded and would be expected to appear far downfield, often around δ 185-191 ppm. nih.govvulcanchem.com Advanced 2D NMR techniques, such as COSY and HSQC, are often used to make unambiguous assignments of all proton and carbon signals, especially for more complex analogues. researchgate.net
Table 2: Characteristic ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2-Methyl-1H-benzo[d]imidazole and Related Aldehyde Analogues
| Compound | Functional Group | ¹H NMR (ppm) | ¹³C NMR (ppm) | Solvent | Reference |
|---|---|---|---|---|---|
| 2-Methyl-1H-benzo[d]imidazole | -CH₃ | 2.46 | 14.54 | DMSO-d₆ | rsc.org |
| Aromatic-H | 7.06 - 7.48 | 114.17 - 151.15 | DMSO-d₆ | rsc.org | |
| N-H | 12.20 | - | DMSO-d₆ | rsc.org | |
| 1-(3-hydroxy-3-methylbutyl)-1H-benzimidazole-2-carbaldehyde | -CHO | 10.08 | 184.9 | CDCl₃ | nih.gov |
| 2-(hydroxymethyl)-1H-benzo[d]imidazole-5-carbaldehyde | -CHO | 9.80 | 191.2 | DMSO-d₆ | vulcanchem.com |
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI) are commonly used to generate molecular ions, often as protonated species [M+H]⁺. orientjchem.org High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. beilstein-journals.org
For 2-methyl-1H-benzo[d]imidazole, the molecular ion peak (M⁺) is observed at an m/z of 132. rsc.org The mass spectrum of this compound would be expected to show a molecular ion corresponding to its molecular weight of 160.17 g/mol . Analysis of the fragmentation pattern in the mass spectrum can provide additional structural confirmation by identifying characteristic fragment ions resulting from the cleavage of specific bonds within the molecule. orientjchem.orgresearchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of this compound and its analogues, the IR spectrum provides distinct vibrational frequencies corresponding to specific bonds within the structure.
The key functional groups of the parent compound—the benzimidazole ring system and the carbaldehyde substituent—give rise to characteristic absorption bands. The N-H stretching vibration of the imidazole (B134444) ring typically appears as a broad band in the region of 3300-3500 cm⁻¹. The C=O stretching of the aldehyde group is expected to produce a strong, sharp absorption band around 1680 cm⁻¹. The aromatic C=C and C=N stretching vibrations from the fused ring system are generally observed in the 1400-1600 cm⁻¹ range.
Analysis of various benzimidazole derivatives reveals consistent patterns. For instance, studies on related compounds show strong absorption bands for NH₂/NH groups around 3158-3411 cm⁻¹. mdpi.com The C=N bond in other benzimidazole derivatives is noted at approximately 1591 cm⁻¹. mdpi.com In a similar vein, the IR spectrum of 2-(hydroxymethyl)-1H-benzo[d]imidazole-5-carbaldehyde shows a strong C=O stretch at 1680 cm⁻¹ and a broad O-H stretch between 3200–3400 cm⁻¹.
The table below summarizes characteristic IR absorption bands observed in various benzimidazole and imidazole analogues, which helps in the structural confirmation of this compound.
| Compound/Derivative Class | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C=N / C=C Stretch (cm⁻¹) | Other Key Stretches (cm⁻¹) |
| 2-Aryl-5-formylbenzimidazoles | Broad, ~3158-3411 | ~1680-1700 | ~1427-1610 | - |
| 2-Substituted-1H-benzo[d]imidazoles | ~3318-3320 | - | ~1591 | 3318 (O-H, if present) |
| 2-phenylbenzo[d]thiazole Analogues | - | - | ~1556-1603 | 3066 (Ar C-H) |
| 2-butyl-1H-benzo iucr.orgresearchgate.netimidazo derivatives | Broad, 2855-3015 | - | - | 2172-2250 (Nitrile, if present) orientjchem.org |
This table is generated based on data from analogous compounds to infer the expected spectral characteristics of this compound.
UV-Vis Absorption and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions and photophysical properties of molecules. These techniques are particularly useful for characterizing the derivatives of this compound.
UV-Vis Absorption Spectroscopy:
Benzimidazole derivatives typically exhibit strong UV absorption due to the π-conjugated system of the fused aromatic and imidazole rings. A study on a series of novel 1H-benzo[d]imidazole (BBZ) derivatives reported absorption maxima (λmax) in the range of 347 to 355 nm. nih.gov For comparison, simpler structures like imidazole-2-carbaldehyde show a maximum absorption peak at 280 nm, which is considered characteristic. mdpi.com The presence of a methyl group in 4-methyl-imidazole-2-carbaldehyde causes a slight red-shift in the absorption peaks to 217 nm and 282 nm. mdpi.com The extended conjugation in the benzimidazole system is responsible for the shift to longer wavelengths (bathochromic shift) observed in its derivatives. nih.gov
| Compound/Derivative Class | Solvent/Conditions | Absorption Maxima (λmax) (nm) |
| 1H-benzo[d]imidazole (BBZ) Derivatives | Not Specified | 347 - 355 nih.gov |
| Imidazole-2-carbaldehyde | Aqueous | 280 mdpi.com |
| 4-Methyl-imidazole-2-carbaldehyde | Aqueous | 217, 282 mdpi.com |
This table presents UV-Vis absorption data for derivatives and related structures to provide context for the electronic properties of the title compound's analogues.
Fluorescence Spectroscopy:
Fluorescence spectroscopy is employed to study the emission properties of compounds after they absorb light. Many benzimidazole derivatives are known to be fluorescent. For a series of BBZ derivatives, a single broad emission band was observed in the range of 410 to 560 nm. nih.gov The intensity of this fluorescence was found to be dependent on the specific substitutions on the benzimidazole core. For example, derivatives with 2,5-dimethoxy and CF₃ substitutions showed comparatively weaker fluorescence intensity, while others displayed moderate to strong fluorescence. nih.gov Upon binding to DNA, many of these benzimidazole derivatives exhibited a blue shift of 20–35 nm, indicating an interaction with the biological target. nih.gov This property makes them valuable as fluorescent probes in biological studies.
| Compound/Derivative Class | Emission Range (nm) | Observations |
| 1H-benzo[d]imidazole (BBZ) Derivatives | 410 - 560 | Intensity varies with substitution; blue shift upon DNA binding. nih.gov |
This table summarizes the fluorescence emission characteristics reported for derivatives of 1H-benzo[d]imidazole.
Theoretical and Computational Chemistry Investigations of 2 Methyl 1h Benzo D Imidazole 5 Carbaldehyde
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the molecular structure, reactivity, and properties of chemical compounds. These computational methods provide insights that are often complementary to experimental data, offering a molecular-level understanding of chemical behavior. For 2-methyl-1H-benzo[d]imidazole-5-carbaldehyde, such calculations are crucial for predicting its characteristics.
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of a molecule. For this compound, DFT calculations, often using functionals like B3LYP or M062X with a basis set such as 6-311+g(d), can predict bond lengths, bond angles, and dihedral angles. iucr.orgresearchgate.net
The process begins by constructing an initial guess of the molecule's geometry. The DFT algorithm then systematically adjusts the atomic coordinates to minimize the total electronic energy of the system. The resulting optimized structure provides a detailed three-dimensional representation of the molecule. researchgate.net These theoretical structures can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. iucr.org
Beyond geometry, DFT calculations reveal the electronic structure, including the distribution of electron density, which is fundamental to understanding the molecule's chemical properties and reactivity. nih.gov
DFT is also employed to calculate various chemical reactivity descriptors that predict how a molecule will behave in a chemical reaction. researchgate.net These are categorized as global and local descriptors.
Chemical Hardness (η): Measures the resistance to a change in its electron distribution. A higher value indicates greater stability and lower reactivity. researchgate.net
Chemical Softness (S): The reciprocal of hardness; higher softness implies higher reactivity. researchgate.net
Electronegativity (χ): Describes the ability of a molecule to attract electrons.
Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. researchgate.net
These parameters are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
Interactive Table: Representative Global Reactivity Descriptors
| Descriptor | Symbol | Typical Calculated Value (eV) | Interpretation |
| Chemical Hardness | η | 2.0 - 4.0 | High value suggests high stability |
| Chemical Softness | S | 0.25 - 0.50 | High value suggests high reactivity |
| Electronegativity | χ | 3.5 - 5.0 | Measures electron-attracting tendency |
| Electrophilicity Index | ω | 1.5 - 3.0 | Measures capacity to accept electrons |
Local Reactivity Descriptors , such as the Fukui function f(r) and the dual descriptor Δf(r), pinpoint specific reactive sites within the molecule. iucr.org These descriptors indicate which atoms are more susceptible to nucleophilic, electrophilic, or radical attack by analyzing the change in electron density when an electron is added or removed. iucr.org For this compound, these calculations would likely identify the nitrogen atoms of the imidazole (B134444) ring and the oxygen atom of the carbaldehyde group as key reactive sites.
Thermochemical properties, such as the standard molar enthalpy of formation (ΔfHₘ°) and the enthalpy of sublimation (ΔₛᵤᵦHₘ°), are essential for understanding the energetic stability of a compound. researchgate.net While experimental determination through methods like combustion calorimetry and thermogravimetry is possible, computational methods like G3 and G4 theories can also provide reliable predictions. researchgate.net These high-accuracy composite methods perform a series of calculations to approximate the energy of the molecule with a high degree of precision, from which the enthalpy of formation in the gas phase can be derived. The enthalpy of sublimation, which is the energy required for a substance to transition from a solid to a gas, can be challenging to measure experimentally, making computational estimates particularly valuable. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.
Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. For this compound, these would be concentrated around the nitrogen atoms of the imidazole ring and the carbonyl oxygen of the aldehyde group. nih.govresearchgate.net
Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. These are typically found around hydrogen atoms, particularly the N-H proton of the imidazole ring. nih.gov
Green regions denote areas of neutral or near-zero potential. nih.gov
The MEP map provides a clear, qualitative picture of the molecule's reactive sites and is instrumental in understanding intermolecular interactions, such as hydrogen bonding. nih.gov
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.com These two orbitals are often referred to as the frontier orbitals. youtube.com
The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy is related to the ionization potential, and its spatial distribution indicates the sites most susceptible to electrophilic attack. researchgate.net
The LUMO is the innermost empty orbital and acts as an electron acceptor. Its energy is related to the electron affinity, and its location highlights the sites most prone to nucleophilic attack. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov A large energy gap implies higher kinetic stability and lower chemical reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the benzimidazole (B57391) ring system, while the LUMO might be distributed over the carbaldehyde group and the imidazole ring, facilitating intramolecular charge transfer. researchgate.net
Interactive Table: Representative FMO Properties
| Property | Symbol | Typical Calculated Value (eV) | Significance |
| HOMO Energy | EHOMO | -6.0 to -7.5 | Related to electron-donating ability |
| LUMO Energy | ELUMO | -1.5 to -2.5 | Related to electron-accepting ability |
| Energy Gap | ΔE | 4.0 - 5.5 | Indicator of chemical reactivity and stability |
Non-Covalent Interaction (NCI) Analysis
Non-covalent interactions (NCIs) are crucial in determining the supramolecular structure, crystal packing, and biological activity of molecules. nih.gov These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, are weaker than covalent bonds but collectively play a dominant role in molecular recognition and self-assembly. nih.gov
Computational NCI analysis, often visualized using Hirshfeld surface analysis or Reduced Density Gradient (RDG) plots, can identify and characterize these weak interactions within the molecular system. figshare.com For this compound, several types of NCIs are expected:
Hydrogen Bonding: The N-H group of the imidazole ring can act as a hydrogen bond donor, while the nitrogen atoms and the carbonyl oxygen can act as acceptors, leading to the formation of chains or dimers in the solid state. nih.gov
π-π Stacking: The planar benzimidazole ring system can engage in stacking interactions with neighboring molecules, contributing to crystal stability.
C-H···π Interactions: Hydrogen atoms attached to the methyl group or the aromatic ring can interact with the π-system of an adjacent molecule. nih.gov
Understanding these non-covalent interactions is essential for predicting the compound's physical properties and for designing crystal engineering and drug-receptor interaction strategies. researchgate.net
Molecular Docking and Simulation Studies for Mechanistic Insights (e.g., Ligand-Protein Interactions)
Extensive searches of scientific literature and computational chemistry databases did not yield specific molecular docking or molecular dynamics simulation studies for the compound this compound. While research into the biological activities and computational analysis of the broader benzimidazole class of compounds is prevalent, specific data on the ligand-protein interactions, binding affinities, and dynamic behavior of this particular molecule are not publicly available at this time.
Computational methods such as molecular docking are crucial for predicting the binding orientation of a small molecule to a protein target, providing insights into potential biological activity. Molecular dynamics simulations further elucidate the stability of the ligand-protein complex and the nature of their interactions over time. The absence of such studies for this compound means that its potential protein targets and the specific amino acid residues involved in any interactions remain uncharacterized.
Consequently, no data tables detailing binding energies, inhibition constants (Ki), or specific intermolecular interactions (such as hydrogen bonds or hydrophobic contacts) with any protein target can be provided for this compound. Further research in this area would be necessary to generate these mechanistic insights.
Research Applications and Utility of 2 Methyl 1h Benzo D Imidazole 5 Carbaldehyde in Advanced Chemical Sciences
Role as a Versatile Building Block in Complex Organic Synthesis
2-Methyl-1H-benzo[d]imidazole-5-carbaldehyde serves as a critical intermediate in the field of organic synthesis, largely due to its fused heterocyclic structure and the reactive aldehyde group. The benzimidazole (B57391) core is a "privileged scaffold" in medicinal chemistry, frequently appearing in bioactive compounds and FDA-approved drugs. This makes the title compound a valuable starting point for creating novel therapeutic agents and functional molecules.
Construction of Privileged Heterocyclic Scaffolds
The aldehyde functional group on the benzimidazole ring is a key handle for elaboration into more complex heterocyclic systems through various chemical reactions. A primary synthetic route to benzimidazoles involves the condensation of an o-phenylenediamine with an aldehyde. acgpubs.org This reactivity can be further exploited where this compound itself acts as the aldehyde component in subsequent reactions.
For instance, the Knoevenagel condensation of 2-phenyl-1H-benzimidazole-5-carbaldehydes with thiazolidinediones is a documented method for producing advanced benzimidazole-thiazolidinedione hybrids. nih.gov This demonstrates the compound's utility in building multi-heterocyclic frameworks. Similarly, the benzimidazole core can be constructed and then modified, or the aldehyde can be used to form other rings. For example, derivatives of benzimidazole are used to synthesize compounds with fused ring systems like thiazoles, which have shown potential as antiviral agents. nih.gov The inherent reactivity of the aldehyde allows for its participation in cyclocondensation reactions, leading to the formation of diverse and medicinally relevant heterocyclic structures. nih.govresearchgate.net
Synthesis of Complex Ligands and Reagents
The structure of this compound is readily modified to create sophisticated ligands for coordination chemistry. The aldehyde group can be transformed into various other functionalities, such as imines (Schiff bases), hydrazones, or amines, which can then act as coordination sites for metal ions.
A notable example involves the conversion of the analogous 2-methyl-1H-benzimidazole-5-carboxylic acid into its corresponding hydrazide. This hydrazide, and the Schiff base derived from it, have been used to synthesize a range of transition metal complexes. nih.gov This highlights a common strategy where the carbaldehyde is first oxidized to a carboxylic acid and then converted to a derivative capable of chelation. These transformations create multidentate ligands that can form stable complexes with a variety of metals, underscoring the compound's role as a precursor to complex reagents. nih.govnih.gov
Applications in Coordination Chemistry
The benzimidazole nucleus is an effective ligand scaffold for coordinating with metal ions, primarily through the lone pair of electrons on the tertiary nitrogen atom of the imidazole (B134444) ring. This has led to extensive applications in the synthesis of discrete metal complexes and extended network structures.
Design and Synthesis of Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers. The benzimidazole moiety is a recognized building block for organic linkers used in MOF synthesis. mdpi.comresearchgate.netscilit.com For example, the linker 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM) has been successfully used to create novel MOFs with Al, Cr, and Cu, which have shown significant CO2 adsorption capacities. mdpi.comresearchgate.net
While the benzimidazole core is well-suited for incorporation into MOF linkers, the direct use of this compound as a primary linker in MOF synthesis is not yet widely documented in the literature. However, its potential exists, likely after modification of the aldehyde group to a carboxylate or other suitable coordinating group, similar to the well-studied 5-(benzimidazole-1-yl)isophthalic acid used to construct fluorescent MOFs. rsc.org
Ligand for Transition Metal Complexes and Catalysis
Benzimidazole derivatives are excellent ligands for a host of transition metals. The this compound scaffold can be readily transformed into ligands that form stable complexes with metals, which may possess catalytic or therapeutic properties. nih.gov
Research on derivatives has shown the formation of complexes with a variety of transition metal ions. These complexes often exhibit defined stoichiometries and geometries, which are crucial for their potential applications. For example, palladium-benzimidazole complexes have been noted for their catalytic use in C-C coupling reactions, while copper-benzimidazole complexes have been explored as catalysts for oxidation reactions. nih.gov
Below is a table summarizing transition metal complexes formed with ligands derived from the 2-methyl-1H-benzimidazole core, showcasing the versatility of this scaffold. nih.gov
| Metal Ion | Ligand Type | Resulting Complex Formula | Potential Application |
| Copper(II) | Carboxylic Acid Hydrazide | [Cu(L¹)Cl(H₂O)]Cl | Antitumor Agent |
| Silver(I) | Carboxylic Acid Hydrazide | [Ag(L¹)NO₃(H₂O)] | Antitumor Agent |
| Nickel(II) | Carboxylic Acid Hydrazide | [Ni(L¹)Cl₂(H₂O)₂] | Antitumor Agent |
| Iron(III) | Carboxylic Acid Hydrazide | [Fe(L¹)Cl₃(H₂O)] | Antitumor Agent |
| Manganese(II) | Carboxylic Acid Hydrazide | [Mn(L¹)₂Cl(H₂O)]Cl | Antitumor Agent |
| Copper(II) | Schiff Base of Hydrazide | [Cu(L²)Cl₂(H₂O)₂] | Antitumor Agent |
| Silver(I) | Schiff Base of Hydrazide | [Ag(L²)₂]NO₃ | Antitumor Agent |
| Nickel(II) | Schiff Base of Hydrazide | [Ni(L²)₂Cl₂] | Antitumor Agent |
| Iron(III) | Schiff Base of Hydrazide | [Fe(L²)₂Cl₂]Cl | Antitumor Agent |
| Manganese(II) | Schiff Base of Hydrazide | [Mn(L²)Cl₂(H₂O)₂] | Antitumor Agent |
Development of Functional Materials
The derivatives of this compound are instrumental in the development of advanced functional materials, particularly those with biological applications. The ability to synthesize complex heterocyclic scaffolds and coordinate with metal ions allows for the creation of materials with tailored properties.
A significant application is in the design of anti-cancer agents. royalsocietypublishing.orgresearchgate.net Studies have shown that metal complexes of benzimidazole derivatives can exhibit potent cytotoxic activity against various human cancer cell lines, including lung (A549) and breast (MCF-7) cancer cells. nih.gov For instance, a silver(I) complex derived from 2-methyl-1H-benzimidazole-5-carboxylic acid hydrazide displayed significant cytotoxicity with an IC₅₀ value of 2 µM against both cell lines. nih.gov The coordination of the metal ion to the benzimidazole-based ligand is often crucial for the observed biological activity. nih.govroyalsocietypublishing.org
Beyond oncology, the benzimidazole scaffold is a cornerstone in developing agents with a broad spectrum of pharmacological activities, including antiprotozoal, antimicrobial, and antiviral properties. nih.gov The synthesis of novel derivatives from precursors like this compound contributes to the growing library of functional heterocyclic compounds for therapeutic use. nih.gov
Precursor for Organic Light-emitting Diodes (OLEDs) and Fluorescent Materials
The benzimidazole scaffold is a well-known component in the design of fluorescent materials due to its inherent electronic properties and high quantum yields. While direct applications of this compound in commercial OLEDs are not extensively documented, its derivatives are actively researched for their potential as emitters or hosts in OLED devices. The carbaldehyde group serves as a convenient anchor for synthesizing more complex molecules with tailored photophysical properties.
Research into related benzimidazole derivatives has shown that they can be efficient fluorophores. For instance, the introduction of various substituents can tune the emission color and enhance the fluorescence quantum yield. The development of new fluorescent materials often involves the synthesis of derivatives through the condensation of benzimidazole carbaldehydes with other aromatic or heterocyclic moieties. These modifications can lead to materials with improved thermal stability and charge-transporting capabilities, which are crucial for high-performance OLEDs.
Components in Chemosensors and Recognition Systems
The development of chemosensors for the selective and sensitive detection of ions and small molecules is a critical area of research. Benzimidazole derivatives have emerged as promising candidates for fluorescent chemosensors due to their ability to coordinate with metal ions, leading to significant changes in their fluorescence properties. The this compound core can be functionalized to create selective binding sites for specific analytes.
For example, Schiff base derivatives synthesized from this compound can act as "turn-on" or "turn-off" fluorescent sensors. Upon binding with a target metal ion, the electronic properties of the molecule are altered, resulting in either an enhancement or quenching of its fluorescence. This response can be highly selective for certain ions, enabling their detection in complex mixtures. The sensitivity of these chemosensors can reach micromolar and even nanomolar concentrations, making them suitable for environmental and biological monitoring.
Table 1: Examples of Benzimidazole-Based Chemosensors and Their Analytes
| Sensor Type | Target Analyte | Detection Principle |
|---|---|---|
| Fluorescent | Metal Ions (e.g., Zn²⁺, Cu²⁺) | Chelation-enhanced fluorescence (CHEF) or quenching |
| Colorimetric | Anions (e.g., F⁻) | Change in absorption spectrum upon binding |
| Ratiometric | pH | Shift in emission wavelength with pH change |
Integration into Corrosion Inhibition Systems
The prevention of metal corrosion is of paramount importance in numerous industries. Organic molecules, particularly those containing heteroatoms like nitrogen and sulfur, have been extensively studied as corrosion inhibitors. Benzimidazole and its derivatives have demonstrated excellent corrosion inhibition properties for various metals and alloys, especially for mild steel in acidic environments. acs.org
The mechanism of corrosion inhibition by benzimidazole derivatives involves the adsorption of the molecules onto the metal surface, forming a protective film. acs.org This film acts as a barrier, isolating the metal from the corrosive medium. The adsorption process can be influenced by the electronic structure of the inhibitor and the nature of the metal surface. The presence of the benzimidazole ring, with its π-electrons and nitrogen atoms, facilitates strong adsorption onto the metal.
Studies on derivatives of 2-methyl-1H-benzimidazole have shown high inhibition efficiencies. The efficiency of these inhibitors typically increases with their concentration. Electrochemical techniques such as potentiodynamic polarization (Tafel plots) and electrochemical impedance spectroscopy (EIS) are used to evaluate the performance of these inhibitors. Tafel plots reveal that these compounds often act as mixed-type inhibitors, affecting both the anodic and cathodic reactions of the corrosion process.
Table 2: Corrosion Inhibition Efficiency of Benzimidazole Derivatives on Mild Steel in 1M HCl
| Inhibitor | Concentration (mol/L) | Inhibition Efficiency (%) |
|---|---|---|
| 4-(phenyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol | 5 x 10⁻⁴ | 92.5 |
| 4-(4-methylphenyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol | 5 x 10⁻⁴ | 94.2 |
| 4-(4-methoxyphenyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol | 5 x 10⁻⁴ | 95.8 |
Non-Linear Optical (NLO) Materials Research
Non-linear optical (NLO) materials are essential for a variety of applications in optoelectronics, including frequency conversion, optical switching, and data storage. Organic molecules with extended π-conjugated systems and strong intramolecular charge transfer characteristics are promising candidates for NLO materials. The benzimidazole scaffold, with its electron-rich nature, can be incorporated into donor-π-acceptor (D-π-A) systems to enhance their NLO properties.
Theoretical studies using computational methods like Density Functional Theory (DFT) have been employed to predict the NLO properties of benzimidazole derivatives. nih.gov These studies calculate parameters such as the first hyperpolarizability (β), which is a measure of the second-order NLO response. By strategically modifying the structure of this compound, for example, by introducing strong electron-donating or electron-withdrawing groups, it is possible to design molecules with large β values. The aldehyde functional group provides a straightforward route for the synthesis of such push-pull systems.
Mechanistic Studies in Biological Systems (In Vitro Investigations)
Probing Enzyme-Inhibitor Interactions
The benzimidazole core is a privileged scaffold in medicinal chemistry and is found in numerous FDA-approved drugs. Derivatives of this compound have been investigated for their potential to inhibit various enzymes, making them valuable tools for studying enzyme mechanisms and for the development of new therapeutic agents.
One area of investigation is their activity as α-glucosidase inhibitors. α-Glucosidase is an enzyme involved in carbohydrate metabolism, and its inhibition is a key strategy for managing type 2 diabetes. Studies on 2-phenyl-1H-benzo[d]imidazole derivatives have identified potent inhibitors of this enzyme, with some compounds exhibiting IC50 values in the low micromolar range. Kinetic studies have revealed that these compounds can act as non-competitive inhibitors, binding to an allosteric site on the enzyme. This information is crucial for understanding the enzyme's function and for designing more effective inhibitors.
Table 3: Enzyme Inhibitory Activity of Selected Benzimidazole Derivatives
| Enzyme | Inhibitor Type | IC₅₀ (µM) |
|---|---|---|
| α-Glucosidase | 2-phenyl-1H-benzo[d]imidazole derivative | 0.71 ± 0.02 |
| Human Topoisomerase I | Bisbenzimidazole derivative (12b) | 16 |
DNA Binding Studies (e.g., Minor Groove Binding, Spectroscopic Analysis)
The interaction of small molecules with DNA is a fundamental area of research with implications for the development of new anticancer and antimicrobial drugs. The planar structure of the benzimidazole ring system allows it to interact with DNA through various modes, including intercalation between base pairs and binding to the minor groove.
Schiff base derivatives of this compound have been synthesized and their DNA binding properties investigated using spectroscopic techniques. aeeisp.com UV-Visible and fluorescence spectroscopy are powerful tools for studying these interactions. aeeisp.comnih.gov Upon binding to DNA, changes in the absorption and emission spectra of the compound can be observed, providing information about the binding mode and the strength of the interaction. The binding constant (Kb), which quantifies the affinity of the molecule for DNA, can be determined from these spectroscopic titrations. nih.govnih.gov Studies on related benzimidazole Schiff base metal complexes have shown moderate to strong DNA binding, with binding constants in the range of 10³ to 10⁵ M⁻¹. nih.gov These findings highlight the potential of this compound as a scaffold for the design of new DNA-targeting agents.
Table 4: DNA Binding Constants of Benzimidazole Schiff Base Metal Complexes | Complex | Binding Constant (K_b) (M⁻¹) | |---|---| | [Cu(L1)₂] | 3.27 x 10⁵ | | [Ni(L1)₂] | 1.21 x 10⁵ | | [Pd(L1)₂] | 6.40 x 10³ | | [Zn(L1)₂] | 2.11 x 10⁴ | | L1 = (E)-2-((4-(1H-benzo[d]imidazol-2-yl)phenylimino)methyl)-6-bromo-4-chlorophenol |
Investigation of Antimicrobial and Antibiofilm Mechanisms
Derivatives of this compound are subjects of significant research interest for their potential as novel antimicrobial and antibiofilm agents. The core benzimidazole structure is a versatile pharmacophore, and modifications, often originating from the reactive carbaldehyde group, lead to compounds with potent activity against a range of pathogens, including bacteria and fungi.
Research into the mechanisms of these derivatives suggests multiple modes of action. One key area of investigation is the inhibition of critical cellular processes. For instance, certain 2,5,6-trisubstituted benzimidazoles have been found to exhibit antitubercular activity by targeting the filamenting temperature-sensitive protein Z (FtsZ). nih.gov This protein is essential for bacterial cell division, making it a prime target for new antibacterial agents. nih.gov Molecular docking analyses of various benzimidazole derivatives have identified other potential targets, including (p)ppGpp synthetases/hydrolases and pyruvate kinases, which are involved in bacterial stress responses and metabolism, respectively. nih.gov
Beyond direct antimicrobial action, derivatives are also investigated for their ability to combat bacterial biofilms, which are structured communities of bacteria that exhibit increased resistance to conventional antibiotics. Certain 2-aminobenzimidazole (2-ABI) derivatives have demonstrated potent activity in inhibiting the formation of and dispersing established biofilms of pathogens like Pseudomonas aeruginosa. nih.gov Preliminary mechanistic studies suggest that these compounds may function by interfering with bacterial communication systems known as quorum sensing (QS). nih.gov Specifically, interference with the Las and Rhl QS circuits in P. aeruginosa has been proposed as a potential mechanism. nih.gov
The table below summarizes the observed activities of various classes of benzimidazole derivatives against selected pathogens.
| Derivative Class | Target Organism(s) | Observed Activity | Potential Mechanism(s) |
| Indolylbenzo[d]imidazoles | Staphylococcus aureus (including MRSA) | High activity, with MIC values < 1 µg/mL for some derivatives. nih.gov | Inhibition of FtsZ, (p)ppGpp synthetases/hydrolases, or pyruvate kinases. nih.gov |
| Mycobacterium smegmatis | Low MIC values (e.g., 3.9 µg/mL). nih.gov | Targeting FtsZ. nih.gov | |
| Candida albicans | Low MIC values (e.g., 3.9 µg/mL). nih.gov | Not specified. | |
| Biofilms of S. aureus | Excellent antibiofilm activity (inhibition and eradication). nih.gov | Disruption of biofilm integrity. | |
| 2-Aminobenzimidazoles (2-ABIs) | Pseudomonas aeruginosa Biofilms | Potent inhibition and dispersal of biofilms. nih.gov | Interference with Las and Rhl quorum sensing circuits. nih.gov |
This table is representative of research on benzimidazole derivatives and illustrates the types of activities investigated for compounds derived from the this compound scaffold.
Development of Molecular Probes for Cellular Pathways
The structural framework of this compound serves as a valuable starting point for the synthesis of molecular probes designed to investigate complex cellular pathways. The benzimidazole core can interact with various biological targets, and the aldehyde group at the 5-position provides a convenient chemical handle for introducing fluorescent tags, affinity labels, or other functionalities.
One prominent application of benzimidazole-based compounds is in the development of probes that target nucleic acids. Bisbenzimidazole derivatives, for example, are known to act as DNA minor groove-binding ligands. nih.gov These molecules form non-covalent interactions, primarily with AT-rich sequences of DNA, allowing them to function as probes for DNA structure and to interfere with DNA-mediated enzymatic processes. nih.gov Such interactions can be studied using various spectroscopic techniques, including UV absorption, fluorescence, and circular dichroism, to elucidate the binding affinity and sequence specificity. nih.gov
Another area of development is the creation of probes targeting key proteins and cytoskeletal components. Derivatives of 2,5-substituted-1H-benzo[d]imidazoles have been investigated as agents that target microtubules. researchgate.net By disrupting microtubule formation or inhibiting their depolymerization, these molecules can be used to probe the dynamics of the cytoskeleton and its role in cellular processes like mitosis, making them valuable tools in cancer research. researchgate.net Furthermore, related heterocyclic systems like benzothiazoles have been used to develop molecular probes for imaging tau protein aggregates, which are hallmarks of Alzheimer's disease. rsc.org This demonstrates the potential for benzimidazole-based scaffolds to be adapted for visualizing specific proteinopathies.
The design of these probes often involves synthesizing a series of derivatives where the core scaffold is systematically modified to optimize binding affinity, specificity, and photophysical properties for imaging applications.
Structure-Activity Relationship (SAR) Studies Design for Derivatives
Structure-activity relationship (SAR) studies are fundamental to optimizing the biological activity of derivatives synthesized from this compound. These studies involve the systematic modification of the molecule's structure to identify key features that govern its therapeutic or biological effects. nih.gov The benzimidazole nucleus offers several positions for substitution, allowing for a detailed exploration of the chemical space to enhance potency and selectivity. nih.gov
Key positions for modification on the benzimidazole scaffold include:
The N-1 position of the imidazole ring: Alkylation or acylation at this position can significantly influence the molecule's lipophilicity and its ability to form hydrogen bonds, thereby affecting cell penetration and target binding.
The C-2 position: While the parent compound has a methyl group, variations at this position are common in SAR studies to explore steric and electronic effects on activity.
The C-5 carbaldehyde group: This group is a primary point for derivatization, allowing for the synthesis of Schiff bases, hydrazones, and other extended structures, which can introduce new interaction points with biological targets.
SAR studies have revealed important trends for benzimidazole derivatives. For instance, in the context of antimicrobial activity, it has been observed that the presence of electron-withdrawing groups can enhance antibacterial activity, whereas electron-donating groups may be more favorable for antifungal activity. researchgate.net In the development of α-glucosidase inhibitors, it was found that the position of substituents is critical; for a methyl group on an attached phenyl ring, para-substitution resulted in greater potency compared to ortho- or meta-positions. nih.gov For anticancer applications, derivatives with electron-withdrawing groups like trifluoromethyl (CF3) have shown potent cytotoxicity. acs.org
The design of an SAR study for derivatives of this compound would typically involve the synthesis of a library of compounds with systematic variations, as outlined in the table below.
| Position of Modification | Type of Substituent/Modification | Rationale for Investigation |
| C-5 Carbaldehyde | Reaction with various amines/hydrazines | Introduce diverse functional groups to explore new binding interactions. |
| N-1 Imidazole | Alkyl chains, benzyl groups, phenyl groups | Modulate lipophilicity, steric bulk, and potential for π-π stacking. |
| Benzene (B151609) Ring | Halogens (e.g., -Cl, -F), Nitro (-NO2), Methoxy (-OCH3) | Evaluate the effect of electron-withdrawing and electron-donating groups on activity. |
| C-2 Methyl Group | Replacement with other alkyl or aryl groups | Determine the importance of the methyl group for a specific biological activity. |
By correlating these structural changes with measured biological activity (e.g., IC50 or MIC values), researchers can develop predictive models to guide the design of more effective and specific therapeutic agents. nih.govresearchgate.net
Future Research Directions and Emerging Perspectives for 2 Methyl 1h Benzo D Imidazole 5 Carbaldehyde
Exploration of Asymmetric Synthesis Methodologies
The development of synthetic routes to chiral derivatives of benzimidazoles is a burgeoning area of research. thieme-connect.com Future efforts concerning 2-methyl-1H-benzo[d]imidazole-5-carbaldehyde could focus on the exploration of novel asymmetric synthesis methodologies to access enantiomerically pure forms of its derivatives. A promising avenue lies in the use of chiral organocatalysts. Researchers have successfully employed chiral amines and their derivatives to catalyze stereoselective reactions in the synthesis of other chiral benzimidazole (B57391) compounds. thieme-connect.comresearchgate.netmdpi.com Investigating the application of catalysts such as L-prolinamide for stereoselective aldol additions involving the aldehyde group could lead to the synthesis of valuable chiral synthons. thieme-connect.com
Furthermore, the development of chiral benzimidazole-based catalysts is another exciting prospect. researchgate.netmdpi.comgoogle.com These catalysts could be synthesized and then utilized in various asymmetric transformations, potentially including reactions where the benzimidazole nitrogen atoms play a key role in the catalytic cycle. The synthesis of novel chiral guanidines derived from benzimidazoles has also been shown to be effective in organocatalysis. mdpi.com
| Potential Asymmetric Synthesis Strategy | Key Catalyst Type | Anticipated Outcome |
| Stereoselective Aldol Addition | Chiral Amines (e.g., L-prolinamide) | Enantiomerically enriched β-hydroxy benzimidazole derivatives |
| Asymmetric Alkylation | Chiral Phase-Transfer Catalysts | Chiral N-alkylated benzimidazole derivatives |
| Enantioselective Reduction of Aldehyde | Chiral Reducing Agents/Catalysts | Chiral 2-methyl-1H-benzo[d]imidazol-5-yl)methanol |
| Development of Chiral Benzimidazole Catalysts | Optically active starting materials | Novel catalysts for various asymmetric transformations |
Integration into Supramolecular Assemblies
The benzimidazole core is an excellent building block for the construction of supramolecular structures due to its ability to participate in noncovalent interactions such as metal coordination and π-π stacking. openresearchlibrary.orgresearchgate.net The physicochemical properties of benzimidazole derivatives allow for their assembly into diverse and functional supramolecular materials, including coordination complexes, metal-organic frameworks (MOFs), and macrocycles. openresearchlibrary.orgresearchgate.netrsc.org
Future research should explore the integration of this compound into such assemblies. The aldehyde functional group offers a unique handle for post-synthetic modification within a supramolecular framework or for directing the assembly process itself through the formation of dynamic covalent bonds. For instance, the aldehyde could react with amines to form imines, leading to the creation of dynamic supramolecular systems with tunable properties.
The ability of the benzimidazole moiety to coordinate with metal ions opens up possibilities for designing novel MOFs and coordination polymers. openresearchlibrary.orgresearchgate.net The methyl group at the 2-position can influence the steric environment around the coordination sites, potentially leading to unique network topologies and properties. Furthermore, the benzimidazole unit can be incorporated into macrocyclic structures, such as calixarenes and cyclodextrins, to create host-guest systems with specific recognition capabilities. scispace.com
Advanced Catalytic Applications
The inherent structural features of benzimidazoles make them attractive candidates for the development of novel catalysts. researchgate.net While the catalytic applications of this compound itself have not been extensively studied, its derivatives hold significant promise. The nitrogen atoms in the imidazole (B134444) ring can act as Lewis bases or be part of a ligand scaffold for transition metal catalysis.
A key area for future investigation is in the field of organocatalysis. Chiral benzimidazole derivatives have been shown to be effective bifunctional organocatalysts, capable of activating substrates through hydrogen bonding. researchgate.netnih.gov By appropriately functionalizing the this compound core, it may be possible to develop new catalysts for a range of asymmetric reactions, such as α-amination and α-chlorination of dicarbonyl compounds. researchgate.net
Moreover, the benzimidazole scaffold can be incorporated into more complex catalytic systems. For example, it can serve as a ligand for transition metals, leading to catalysts for cross-coupling reactions or oxidation processes. The aldehyde group could also be utilized to immobilize the catalyst onto a solid support, facilitating catalyst recovery and reuse.
High-Throughput Synthesis and Screening for Novel Applications
To accelerate the discovery of new applications for derivatives of this compound, high-throughput synthesis and screening (HTS) methodologies can be employed. The development of efficient, one-pot synthetic protocols for generating libraries of functionalized benzimidazoles is a crucial first step. organic-chemistry.orgrsc.org Microwave-assisted synthesis has been shown to be a rapid and efficient method for producing 1,2-disubstituted benzimidazoles. mdpi.com
Once a diverse library of compounds derived from this compound is synthesized, HTS techniques can be used to rapidly screen for a wide range of biological and material properties. For example, screening for anticancer activity against various cell lines could identify promising therapeutic leads. rsc.org Additionally, screening for properties such as fluorescence could lead to the discovery of new sensors or imaging agents. The integration of automated synthesis platforms with HTS would further streamline this discovery process.
| High-Throughput Approach | Objective | Potential Outcome |
| Combinatorial Synthesis | Generate a diverse library of derivatives | Identification of structure-activity relationships |
| Microwave-Assisted Synthesis | Rapidly synthesize target compounds | Increased efficiency and reduced reaction times |
| High-Throughput Screening (HTS) | Evaluate biological or material properties | Discovery of novel applications in medicine and materials science |
Synergistic Computational and Experimental Investigations
The combination of computational and experimental approaches offers a powerful strategy for understanding and predicting the properties of this compound and its derivatives. Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, spectroscopic properties, and reactivity of these molecules. nih.govnih.govnih.gov
Future research should leverage this synergy to guide the design of new molecules with desired properties. For example, DFT calculations could be used to predict the tautomeric equilibria of different substituted derivatives, which is crucial for understanding their chemical behavior. beilstein-journals.org Computational modeling can also aid in the interpretation of experimental spectroscopic data, such as NMR and infrared spectra. nih.gov
Molecular docking and dynamics simulations can be employed to predict the binding interactions of benzimidazole derivatives with biological targets, thereby guiding the development of new therapeutic agents. nih.gov The combination of these in silico methods with experimental validation will be instrumental in accelerating the discovery and optimization of novel applications for this compound.
Q & A
Q. What are the most reliable synthetic routes for 2-methyl-1H-benzo[d]imidazole-5-carbaldehyde, and how can reaction conditions be optimized?
The compound is commonly synthesized via condensation of o-phenylenediamine derivatives with aldehydes under acidic conditions. For example, the Horner-Wadsworth-Emmons reaction between substituted benzyl phosphonates and the aldehyde precursor has been employed to yield stilbene derivatives with high stereoselectivity . Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (60–80°C), and catalyst (e.g., p-toluenesulfonic acid). Purity can be enhanced via recrystallization from ethanol or column chromatography using silica gel (hexane/ethyl acetate gradient) .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?
- NMR : NMR (DMSO-d6) typically shows signals for the aldehyde proton (~10.0 ppm), aromatic protons (7.2–8.1 ppm), and methyl group (~2.5 ppm). NMR confirms the aldehyde carbon at ~190 ppm .
- IR : Strong absorption bands at ~1680 cm (C=O stretch) and ~2800 cm (C-H aldehyde) .
- Mass spectrometry : Molecular ion peak at m/z 174.1 (CHNO) with fragmentation patterns matching the benzimidazole core .
Q. What are the key solubility and stability considerations for handling this compound in aqueous vs. organic media?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or chlorinated solvents (CHCl). Stability tests indicate degradation under prolonged UV exposure; storage at –20°C in amber vials with desiccants is recommended. Aqueous solutions require buffering (pH 6–8) to prevent aldehyde hydration .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound in catalytic systems?
Density Functional Theory (DFT) at the B3LYP/6-31G* level can model frontier molecular orbitals (FMOs) to assess nucleophilic/electrophilic sites. For example, the aldehyde group's LUMO energy (–1.8 eV) suggests susceptibility to nucleophilic attack, while the imidazole ring's HOMO (–5.2 eV) indicates π-π stacking potential in enzyme binding . Solvent effects (PCM model) and transition-state analysis (NEB method) further refine reaction pathways .
Q. What strategies are effective for designing this compound derivatives with enhanced biological activity?
- Structural modifications : Introduce electron-withdrawing groups (e.g., –NO, –CF) at the 4-position to enhance electrophilicity .
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches triazole or thiazole moieties to the aldehyde, improving binding to biological targets (e.g., EGFR kinase) .
- SAR studies : Comparative assays (IC) against unmodified analogs reveal substituent effects on potency. For example, a 4-fluoro derivative showed 3.5-fold higher inhibition of cytochrome P450 enzymes .
Q. How can crystallographic data resolve contradictions in reported binding modes of this compound with protein targets?
Single-crystal X-ray diffraction (SHELXL refinement) provides precise bond lengths and angles, critical for docking simulations. For instance, a 2.1 Å resolution structure revealed hydrogen bonding between the aldehyde oxygen and Thr766 of EGFR, contradicting earlier MD simulations that prioritized π-stacking . Multi-conformer docking (AutoDock Vina) and free-energy perturbation (FEP) calculations reconcile discrepancies by accounting for protein flexibility .
Methodological Considerations
Q. What analytical techniques are recommended for detecting trace impurities in synthesized batches?
- HPLC-MS : C18 column (ACN/water gradient) with ESI+ detection identifies byproducts (e.g., over-oxidized imidazoles or dimerization products) .
- TLC : R = 0.3 (hexane:EtOAc 3:1) with UV visualization at 254 nm .
- Elemental analysis : Acceptable tolerance ±0.3% for C, H, N .
Q. How can researchers address low yields in multi-step syntheses involving this compound?
- Kinetic control : Lower reaction temperatures (0–5°C) suppress aldol condensation side reactions .
- Protecting groups : Use tert-butyldimethylsilyl (TBS) protection for the aldehyde during imidazole alkylation steps .
- Flow chemistry : Continuous microreactors improve mixing and heat transfer, achieving 85% yield in the final step vs. 62% batch .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
